4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
Description
4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is a halogenated pyrazole derivative characterized by a carboxylic acid group at position 5, an iodine substituent at position 4, an isopropyl group at position 3, and a methyl group at position 1. Its molecular formula is C₈H₁₁IN₂O₂, with a molecular weight of approximately 294.09 g/mol . Structural confirmation of such compounds often relies on crystallographic tools like the SHELX program suite for X-ray diffraction analysis .
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2-methyl-5-propan-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-4(2)6-5(9)7(8(12)13)11(3)10-6/h4H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKGRSOANPUTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1I)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Pyrazole Precursors
The iodination of 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid derivatives is a critical first step. In one approach, N-methyl-3-aminopyrazole undergoes halogenation at the 4-position using iodine or bromine. For iodine, hydrogen peroxide is added to facilitate substitution.
Reaction Conditions :
Diazotization and Coupling
The halogenated intermediate is diazotized using sodium nitrite under acidic conditions, followed by coupling with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide . This step introduces the difluoromethyl group, though analogous methods for iodination may substitute reagents.
Key Data :
Grignard Exchange and Carboxylation
The 4-iodo intermediate undergoes Grignard exchange with isopropyl magnesium chloride or related reagents, followed by reaction with carbon dioxide to introduce the carboxylic acid group.
Optimized Conditions :
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Grignard reagent : i-PrMgCl·LiCl (1.3 M in 2-methyltetrahydrofuran).
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CO₂ introduction : Saturated CO₂ solution with catalytic DBU (1,8-diazabicycloundec-7-ene).
Ester Hydrolysis of Methyl or Ethyl Esters
Synthesis of Methyl 4-Iodo-3-Isopropyl-1-Methyl-1H-Pyrazole-5-Carboxylate
The methyl ester precursor is synthesized via iodination of 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester. The ester group is subsequently hydrolyzed to the carboxylic acid.
Procedure :
-
Iodination :
-
Hydrolysis :
Example :
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Starting material : Methyl 4-iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate (CAS 1354703-82-4).
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Workup : Acidification with HCl, extraction with ethyl acetate.
Direct Carboxylation via Acid Chloride Intermediates
Formation of Acid Chlorides
The carboxylic acid is synthesized via activation of the ester to an acid chloride using oxalyl chloride or thionyl chloride , followed by hydrolysis.
Typical Protocol :
-
Activation :
-
Coupling :
-
Hydrolysis :
Performance :
Comparative Analysis of Methods
Challenges and Optimization Strategies
Regioselectivity in Iodination
Isomer Formation
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, while reduction can yield alcohols or aldehydes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyrazoles.
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohols and aldehydes.
Scientific Research Applications
Chemistry
4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Biology
Research indicates that this compound exhibits potential biological activities, particularly:
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for therapeutic applications in conditions like arthritis or other inflammatory diseases.
- Antimicrobial Activity : The compound has shown promise against various bacterial strains, including E. coli and S. aureus, indicating its potential as an antimicrobial agent .
Medicine
In medicinal chemistry, this compound is being explored for:
- Drug Development : Its interaction with specific molecular targets suggests potential as a bioactive molecule in drug discovery. Ongoing studies focus on elucidating its mechanisms of action, which may involve enzyme inhibition or receptor binding .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of pyrazole derivatives, including this compound, in various applications:
- Antimicrobial Studies : Research has demonstrated that this compound exhibits promising activity against multiple bacterial strains, suggesting its utility in developing new antimicrobial agents .
- Anti-inflammatory Research : Investigations into its anti-inflammatory properties have indicated potential therapeutic benefits in managing chronic inflammatory conditions .
- Drug Discovery Initiatives : The compound's interactions with biological targets are being explored to identify novel therapeutic agents, particularly in oncology and infectious diseases .
Mechanism of Action
The mechanism of action of 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved[5][5].
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 4-iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid and analogous pyrazole derivatives:
Key Observations:
Halogen Substituents : Replacement of iodine with chlorine (e.g., in ) reduces molecular weight by ~91.45 g/mol and alters electronic properties due to chlorine’s smaller atomic radius and lower polarizability. Iodine’s presence may enhance stability in radical reactions or act as a leaving group in substitution reactions.
For example, the target’s carboxylic acid at position 5 may enhance intermolecular interactions in crystal packing .
N1 Substituents : Methyl (target) vs. ethyl () or phenyl () groups influence steric bulk and lipophilicity. Phenyl groups (logP ~2.0) increase hydrophobicity compared to methyl (logP ~0.5).
Functional Group Variations : Ester derivatives () exhibit lower aqueous solubility compared to carboxylic acids.
NMR and Spectroscopic Comparisons
- NMR Shifts : Evidence from pyrazole analogs (e.g., ) indicates that substituents in positions 3–5 significantly alter proton chemical shifts. For the target compound, the isopropyl group at position 3 likely causes upfield shifts for nearby protons due to steric shielding, while the iodine atom at position 4 may deshield adjacent protons via inductive effects.
- UV-Vis and IR: The iodine atom’s heavy atom effect could result in a bathochromic shift in UV absorption compared to non-halogenated analogs. The carboxylic acid group (COOH) would show a strong IR stretch at ~2500–3300 cm⁻¹ (O-H) and ~1700 cm⁻¹ (C=O).
Biological Activity
4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure that includes an iodine atom at the 4th position, an isopropyl group at the 3rd position, and a carboxylic acid group at the 5th position of the pyrazole ring. Its molecular formula is with a molecular weight of approximately 294.09 g/mol. This compound has gained attention in various fields due to its potential biological activities, particularly in drug discovery.
The presence of iodine and the isopropyl group contributes to the compound's unique chemical reactivity and potential biological activity. The synthesis typically involves iodination of a pyrazole precursor, which can be optimized for higher yield and purity through methods such as recrystallization and chromatography .
Biological Activities
Preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial properties. However, the exact mechanisms of action are still under investigation. The compound is believed to interact with specific molecular targets, potentially through enzyme inhibition or receptor binding .
Antimicrobial Activity
Research indicates that pyrazole derivatives often display antimicrobial properties. For instance, studies have shown that related compounds exhibit significant activity against various bacterial strains, including resistant strains . The minimum inhibitory concentration (MIC) values are crucial for evaluating these effects.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been documented in various models. Compounds similar to this compound have shown efficacy in reducing inflammation in animal models, indicating that this compound may also possess similar properties .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may inhibit specific enzymes or bind to receptors involved in inflammatory pathways or microbial resistance mechanisms .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Methyl-3-isopropyl-1H-pyrazole-5-carboxylic acid | C8H12N2O2 | Lacks iodine; lower molecular weight |
| 4-Iodo-1-methyl-1H-pyrazole | C5H5IN2O2 | Different position of iodine; simpler structure |
| 1-Ethylpyrazole-3-carboxylic Acid | C8H10N2O2 | Ethyl group instead of isopropyl |
| 1,4-Dimethyl-1H-pyrazole | C6H8N2 | Contains two methyl groups; no carboxylic acid |
| Methyl 4-Iodo-1-methyl-1H-pyrazole-3-carboxylate | C8H10IN2O2 | Methyl ester instead of carboxylic acid |
The presence of the iodine atom and the specific arrangement of functional groups contribute to its distinct biological profile compared to other pyrazole derivatives .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazoles. For example, compounds with structural similarities have demonstrated significant antimicrobial effects against pathogens like E. coli and Staphylococcus aureus, suggesting that this compound may also possess similar activities .
In another study assessing anti-inflammatory effects, pyrazoles were tested in carrageenan-induced edema models, showing promising results in reducing inflammation . These findings support further exploration into the therapeutic potential of this compound.
Q & A
Q. What are the established synthetic pathways for 4-Iodo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrazole carboxylic acid derivatives typically involves cyclocondensation or cross-coupling reactions. For example:
- Cyclocondensation : Ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines to form pyrazole esters, followed by hydrolysis to yield carboxylic acids . Adjusting the substituents (e.g., isopropyl, methyl) in the hydrazine precursor can introduce specific groups.
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions (e.g., using Pd(PPh₃)₄) enable the introduction of aryl/heteroaryl groups. For iodinated derivatives, electrophilic iodination or halogen exchange may be required .
Q. Key Optimization Factors :
- Catalyst Selection : Pd catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency but require inert conditions.
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility, while aqueous/organic biphasic systems aid in purification .
- Temperature : Reactions often proceed at 80–100°C for 12–24 hours.
Q. Table 1: Representative Synthetic Conditions
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, phenylhydrazine | 60–75 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80°C | 50–65 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
Q. Troubleshooting Tips :
- Solvent Artifacts : Use deuterated DMSO for NMR to avoid residual proton signals.
- Crystallization Issues : Recrystallize from DMF/acetic acid mixtures to obtain high-purity crystals .
Advanced Research Questions
Q. How can researchers optimize the introduction of the iodo substituent in the pyrazole ring, and what are common challenges in achieving regioselectivity?
Methodological Answer: Iodination strategies include:
- Electrophilic Iodination : Use I₂ with oxidizing agents (e.g., HNO₃) in acetic acid. The electron-rich pyrazole ring facilitates iodination at the 4-position, but competing reactions (e.g., diiodination) may occur.
- Halogen Exchange : Replace bromine/chlorine with iodide using CuI or NaI in polar solvents .
Q. Challenges and Solutions :
Q. What strategies are recommended for resolving contradictory data regarding the compound’s solubility and stability across different studies?
Methodological Answer:
- Solubility Analysis :
- Test in DMSO, ethanol, and aqueous buffers (pH 2–12). Pyrazole carboxylic acids often exhibit pH-dependent solubility due to deprotonation .
- Stability Studies :
Q. Table 2: Stability Data for Analogous Compounds
| Compound | Half-Life (25°C) | Major Degradation Pathway | Reference |
|---|---|---|---|
| 1-Methyl-4-nitro-3-propyl derivative | 14 days | Decarboxylation | |
| 5-Methyl-1-phenyl derivative | 28 days | Oxidation |
Q. How does the presence of the isopropyl and methyl groups influence the compound’s reactivity in nucleophilic substitution reactions compared to other substituents?
Methodological Answer:
- Steric Effects : The bulky isopropyl group reduces reactivity at the 3-position, favoring substitutions at the 4- or 5-positions.
- Electronic Effects : Methyl groups donate electron density via hyperconjugation, activating the pyrazole ring for electrophilic attacks.
Q. Case Study :
Q. What computational methods can predict the compound’s electronic properties, and how do they correlate with experimental observations?
Methodological Answer:
- DFT Calculations :
- Correlation with Experiment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
